molecular formula C13H19Cl2N3O B7092135 N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide

N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide

Cat. No.: B7092135
M. Wt: 304.21 g/mol
InChI Key: NGCYSTRNXCAXCF-UHFFFAOYSA-N
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Description

N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorocyclobutyl ring and an ethylimidazole moiety

Properties

IUPAC Name

N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2N3O/c1-3-11-16-4-5-18(11)9(2)6-12(19)17-10-7-13(14,15)8-10/h4-5,9-10H,3,6-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCYSTRNXCAXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)CC(=O)NC2CC(C2)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide typically involves multiple steps:

    Formation of the Dichlorocyclobutyl Intermediate: This step involves the chlorination of cyclobutane to introduce two chlorine atoms at the 3,3-positions. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

    Synthesis of the Ethylimidazole Intermediate: The ethylimidazole moiety can be synthesized through the alkylation of imidazole with ethyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the dichlorocyclobutyl intermediate with the ethylimidazole intermediate. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The dichlorocyclobutyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dichlorocyclobutyl)-3-(2-methylimidazol-1-yl)butanamide
  • N-(3,3-dichlorocyclobutyl)-3-(2-phenylimidazol-1-yl)butanamide

Uniqueness

N-(3,3-dichlorocyclobutyl)-3-(2-ethylimidazol-1-yl)butanamide is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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